molecular formula C10H11BrClNO2 B8457130 N-(2-(4-bromophenyl)-2-hydroxyethyl)-2-chloroacetamide

N-(2-(4-bromophenyl)-2-hydroxyethyl)-2-chloroacetamide

Cat. No. B8457130
M. Wt: 292.55 g/mol
InChI Key: IZZOXQKPOUXGFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-bromophenyl)-2-hydroxyethyl)-2-chloroacetamide is a useful research compound. Its molecular formula is C10H11BrClNO2 and its molecular weight is 292.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-bromophenyl)-2-hydroxyethyl)-2-chloroacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-bromophenyl)-2-hydroxyethyl)-2-chloroacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-(4-bromophenyl)-2-hydroxyethyl)-2-chloroacetamide

Molecular Formula

C10H11BrClNO2

Molecular Weight

292.55 g/mol

IUPAC Name

N-[2-(4-bromophenyl)-2-hydroxyethyl]-2-chloroacetamide

InChI

InChI=1S/C10H11BrClNO2/c11-8-3-1-7(2-4-8)9(14)6-13-10(15)5-12/h1-4,9,14H,5-6H2,(H,13,15)

InChI Key

IZZOXQKPOUXGFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CNC(=O)CCl)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of compound 2-amino-1-(4-bromophenyl)ethanol (2.0 g, 10 mmol) in CH2Cl2 (40 mL) and water (40 mL) was added NaOH (0.48 g, 12 mmol) and chloroacetyl chloride (1.7 g, 15 mmol) at 0° C. After addition, the mixture was allowed to warm to room temperature and stirred for 6 hours. The layers were separated. The organic was washed with 3% HCl and saturated NaHCO3, dried over sodium sulfate, and concentrated to afford the title compound (2.0 g, 76% yield) as a yellow solid. 1H NMR: (400 MHz, CDCl3): δ 7.45 (d, 2H), 7.19 (d, 2H), 6.98 (br. s, 1H), 4.80 (m, 1H), 4.01 (s, 2H), 3.68 (m, 1H), 3.30 (m, 1H), 2.82 (br. s, 1H):
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
76%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.